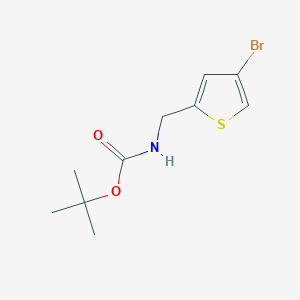![molecular formula C75H44 B3029077 2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene] CAS No. 518997-91-6](/img/structure/B3029077.png)
2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is a derivative of spirobifluorene (SBF) and is used as a blue-emitting material in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Synthesis Analysis
The synthesis of 2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] involves several steps . One method involves the use of 2-bromo-spirofluorene, which is dissolved in acetic acid containing hydrochloric acid and refluxed for about 2 hours to produce white crystals of 2-bromo-spirofluorene .Molecular Structure Analysis
The molecular structure of 2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is complex, with a spirobifluorene core and four brominated benzene rings . The empirical formula is C25H12Br4, and the molecular weight is 631.98 .Physical And Chemical Properties Analysis
2,2’:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is a solid with a melting point of 395-400 °C . It has a high glass-transition temperature, excellent thermal stability, and is soluble in common organic solvents . It also has a high photoluminescence efficiency and good chemical stability .Aplicaciones Científicas De Investigación
Electrochemical and Thermal Stability
A study by Wong et al. (2002) reported on novel ter(9,9-diarylfluorene)s synthesized through Suzuki-coupling. These compounds, including ter(9,9'-spirobifluorene), exhibited high thermal and morphological stability, intense blue fluorescence, and interesting reversible redox properties. These properties make them suitable for applications in blue light-emitting OLED devices (Wong et al., 2002).
Porous Network Formation
Tetranitro and tetracyano derivatives of 9,9‘-spirobifluorene form porous networks, as studied by Demers et al. (2005). These networks are significant for their potential in molecular association and guest inclusion capabilities (Demers et al., 2005).
Luminescent Properties
Sumi and Konishi (2010) synthesized a pyrene dye based on a spirobifluorene skeleton, which showed high luminescence and a red shift in emission spectra. This highlights its potential in luminescent applications (Sumi & Konishi, 2010).
Optical and Electronic Properties
Spiro(fluorene-9,9′-xanthene) derivatives show promising organosolubility, optical transparency, and electronic properties. Zhang et al. (2010) synthesized novel polyimides from these derivatives, demonstrating their potential in creating transparent, flexible, and thermally stable films (Zhang et al., 2010).
Enhancing Thermal Stability in OLEDs
A study by Seo and Lee (2017) on spiro-mCP, a new host material derived from spirobifluorene, showed enhanced thermal stability and high luminescence efficiency in blue phosphorescent OLEDs (Seo & Lee, 2017).
Structural and Electrochemical Studies
Carbazolyl spirobifluorene derivatives, as reported by Sicard et al. (2019), have been synthesized and characterized for their structural, electrochemical, and photophysical properties. These properties are crucial for applications in electronic materials (Sicard et al., 2019).
Fluorescent Solid-State Applications
Lee et al. (2005) developed asymmetric spirosilabifluorene derivatives exhibiting intense violet-blue emission with high photoluminescence quantum yields. These properties are useful for applications in solid-state fluorescence (Lee et al., 2005).
Propiedades
IUPAC Name |
2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDFHGPJXDFXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H44 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene] | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

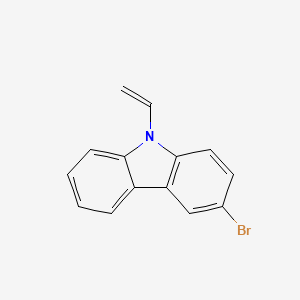
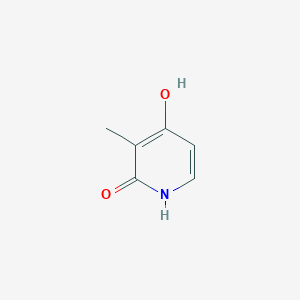
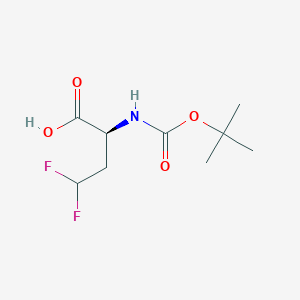
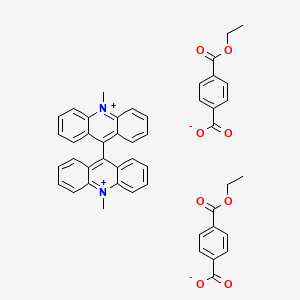
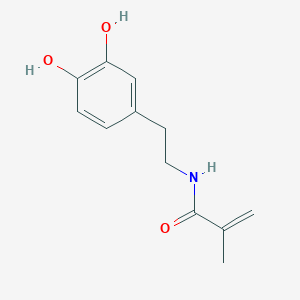
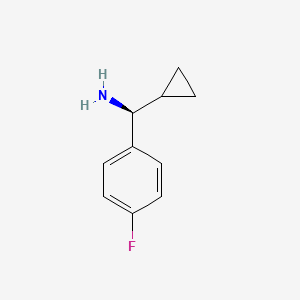
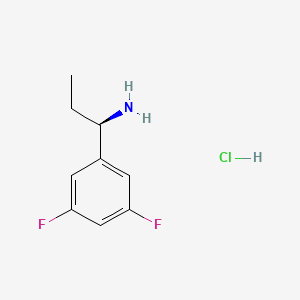
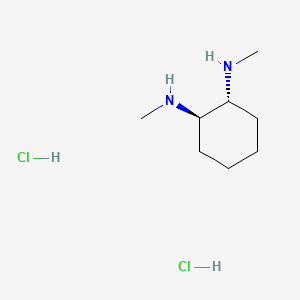
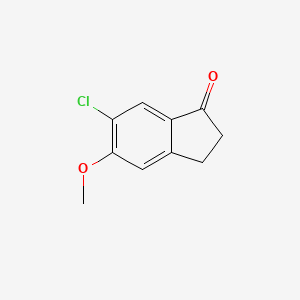
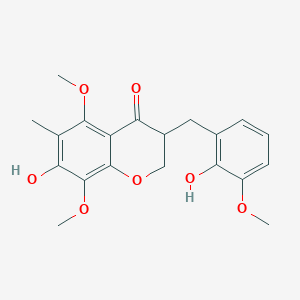
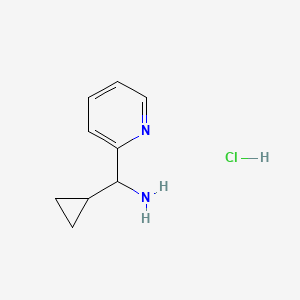
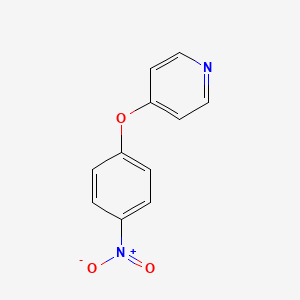
![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
